Squasapogenol

Description

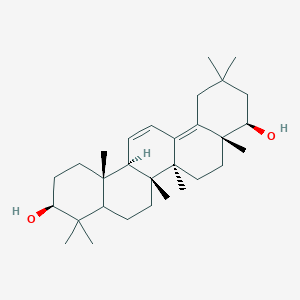

Squasapogenol is a triterpenoid compound belonging to the oleanane class, characterized by the molecular formula C₃₀H₄₈O₂ and a molecular weight of 440.72 g/mol. It is identified as Olean-11,13(18)-diene-3β,22β-diol, featuring hydroxyl groups at the 3β and 22β positions . The compound typically forms colorless acicular crystals (diacetate derivative) with a melting point exceeding 300°C .

This compound is primarily isolated from plants in the Hedysarum and Glycyrrhiza genera. For example, it has been identified in Hedysarum polybotrys , Hedysarum gmelinii , and Glycyrrhiza squamulosa (Yuán Guǒ Gān Cǎo) . Its presence in these species underscores its role as a biosynthetic precursor for triterpene glycosides, such as bucharosides A–D in Glycyrrhiza bucharica .

Properties

CAS No. |

149183-66-4 |

|---|---|

Molecular Formula |

C30H48O2 |

Molecular Weight |

440.7 g/mol |

IUPAC Name |

(3S,6aR,6bS,8aR,9R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,9-diol |

InChI |

InChI=1S/C30H48O2/c1-25(2)17-20-19-9-10-22-28(6)13-12-23(31)26(3,4)21(28)11-14-30(22,8)29(19,7)16-15-27(20,5)24(32)18-25/h9-10,21-24,31-32H,11-18H2,1-8H3/t21?,22-,23+,24-,27-,28+,29-,30-/m1/s1 |

InChI Key |

ZQENWRDSPSBPLG-FDFUJUHWSA-N |

SMILES |

CC1(CC(C2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)O)C |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=C1CC(C[C@H]2O)(C)C)C=C[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C |

Canonical SMILES |

CC1(CC(C2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)O)C |

Synonyms |

olean-11,13(18)-diene-3,22-diol squasapogenol |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Differences :

- This compound vs. Soyasapogenol B: Both are oleanane-type, but Soyasapogenol B has a ketone at C-22 instead of a hydroxyl group and an additional hydroxyl at C-21 .

- This compound vs.

- This compound vs. Oleanolic Acid: Oleanolic acid has a carboxylic acid group at C-28, absent in this compound .

Pharmacological Activities

- Soyasapogenol B: Anti-inflammatory and hepatoprotective effects .

- Lupeol : Anti-cancer, anti-diabetic, and anti-inflammatory properties .

- Betulinic Acid: Potent anti-HIV and anti-melanoma activity .

- Oleanolic Acid: Anti-diabetic, anti-viral, and hepatoprotective effects .

Analytical Characterization

- This compound: Characterized via NMR (first reported in Hedysarum gmelinii ), IR, and MS .

- Soyasapogenol B: Identified using similar spectral methods but with distinct ¹³C-NMR signals for C-21 and C-22 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.